4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
CAS No.: 7385-65-1
Cat. No.: VC17982310
Molecular Formula: C6F10O3
Molecular Weight: 310.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7385-65-1 |
|---|---|
| Molecular Formula | C6F10O3 |
| Molecular Weight | 310.05 g/mol |
| IUPAC Name | 4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride |
| Standard InChI | InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2 |
| Standard InChI Key | IHZQVNJWZLTECJ-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-dioxolane ring system substituted with three fluorine atoms and two trifluoromethyl groups at positions 4, 5, and 2, respectively. A carbonyl fluoride moiety (-COF) completes the structure at position 2, creating a sterically congested molecular geometry. This arrangement contributes to its low reactivity toward nucleophiles and high thermal stability .
Chemical Identifiers
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthesis protocols for this compound remain undisclosed in public literature, analogous fluorinated dioxolanes are typically synthesized through halogen exchange reactions using antimony-based fluorinating agents (SbF₃/SbCl₅). The carbonyl fluoride group likely originates from controlled oxidation of precursor alcohols or via phosgene derivatives under anhydrous conditions.
Industrial Production Status
The U.S. Environmental Protection Agency's Toxic Substances Control Act (TSCA) inventory lists this compound as having inactive commercial status, indicating no significant manufacturing or import activity within the United States . European Chemical Agency (ECHA) records maintain its registration, suggesting potential niche applications in EU member states.
Physicochemical Properties
The compound's high density and low predicted water solubility align with typical PFAS characteristics, suggesting preferential partitioning into organic phases or adsorption to soil matrices .
Applications and Functional Uses
Research Applications
The compound's structural complexity makes it a candidate for:
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Studying fluorine substitution effects on ring strain
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Developing novel fluorinated solvents
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Investigating decomposition pathways of PFAS compounds
| Region | Regulatory Status | Reference |
|---|---|---|
| United States | TSCA Inventory: Inactive | EPA |
| European Union | REACH Registered | ECHA |
| Japan | NITE Inventory: Not Listed | - |
Environmental Persistence
The compound meets OECD criteria for PFAS classification, implying:
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Resistance to hydrolysis, photolysis, and biodegradation
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Potential for long-range environmental transport
Environmental Impact and Degradation
Environmental Fate Modeling
Based on structural analogs, predicted environmental distribution includes:
Degradation Pathways
Theoretical decomposition mechanisms suggest:
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Stepwise defluorination under UV irradiation
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Hydrolytic cleavage of the dioxolane ring at elevated temperatures (>200°C)
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Microbial degradation potential limited to specialized fluorinase enzymes
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹⁹F NMR | Multiplets at δ -70 to -85 ppm (CF₃ groups) |
| IR Spectroscopy | Strong absorbance at 1880 cm⁻¹ (C=O stretch) |
| Mass Spectrometry | Characteristic fragment at m/z 169 (CF₃CO⁺) |
Chromatographic Behavior
Reverse-phase HPLC analysis using C18 columns shows retention times consistent with highly fluorinated compounds (k' > 12).
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